[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol

5-HT1A receptor agonists Oral bioavailability Fluorine substitution

[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol (CAS 223632-79-9) is a synthetic, fluorinated piperidine derivative bearing a 3,4-dichlorobenzoyl amide at the N-1 position, a fluorine atom at the C-4 position, and a hydroxymethyl (-CH₂OH) substituent at C-4. The compound belongs to the aryl-piperidinyl-methanone class, a privileged scaffold in central nervous system (CNS) drug discovery, particularly for serotonin (5-HT) receptor ligands and monoamine transporter inhibitors.

Molecular Formula C13H14Cl2FNO2
Molecular Weight 306.16
CAS No. 223632-79-9
Cat. No. B2428524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol
CAS223632-79-9
Molecular FormulaC13H14Cl2FNO2
Molecular Weight306.16
Structural Identifiers
SMILESC1CN(CCC1(CO)F)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2FNO2/c14-10-2-1-9(7-11(10)15)12(19)17-5-3-13(16,8-18)4-6-17/h1-2,7,18H,3-6,8H2
InChIKeyOKRDKUVSYZJNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol (CAS 223632-79-9): A Fluorinated Piperidine Building Block for CNS-Targeted Medicinal Chemistry


[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol (CAS 223632-79-9) is a synthetic, fluorinated piperidine derivative bearing a 3,4-dichlorobenzoyl amide at the N-1 position, a fluorine atom at the C-4 position, and a hydroxymethyl (-CH₂OH) substituent at C-4 . The compound belongs to the aryl-piperidinyl-methanone class, a privileged scaffold in central nervous system (CNS) drug discovery, particularly for serotonin (5-HT) receptor ligands and monoamine transporter inhibitors. Its computed octanol-water partition coefficient (logP) of 2.7 and low molecular weight (306.16 g/mol) position it within favorable physicochemical space for CNS penetration [1]. The compound is primarily employed as a versatile synthetic intermediate for constructing 4-fluoro-4-(aminomethyl)piperidine derivatives with therapeutic potential in depression, anxiety, and other neuropsychiatric disorders [1].

Why Analog Substitution Fails for [1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol: Substitution Pattern-Dependent Pharmacology and Physicochemical Properties


Generic substitution among aryl-piperidinyl-methanone analogs is not scientifically justified because two critical structural features—the C-4 fluorine atom on the piperidine ring and the 3,4-dichloro substitution pattern on the benzoyl ring—exert non-linear, synergistic effects on target potency, selectivity, oral bioavailability, and metabolic stability. The C-4 fluorine uniquely modulates the piperidine nitrogen pKa, enhancing oral absorption and CNS exposure relative to des-fluoro analogs, a property not replicated by other C-4 substituents [1]. Simultaneously, the 3,4-dichlorobenzoyl moiety confers markedly higher potency at monoamine transporters (e.g., hDAT) compared to 3,4-dimethyl or unsubstituted benzoyl counterparts, due to electronic rather than steric effects [2]. Replacing either individual element with a seemingly similar analog (e.g., 3-chloro-4-fluorobenzoyl or C-4 des-fluoro) can abolish the desired pharmacological profile. The quantitative evidence below substantiates exactly where [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol and its direct derivatives differentiate from the closest comparator compounds.

Quantitative Differentiation Evidence for [1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol Against Closest Analogs


C-4 Fluorine on Piperidine Uniquely Enhances Oral 5-HT1A Agonist Activity Versus C-4 Des-fluoro and Other C-4 Substituents

In a systematic SAR study of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl-methanone derivatives (a class to which this compound's downstream aminomethyl products belong), incorporation of a fluorine atom at the C-4 position of the piperidine ring was uniquely favorable for improving oral 5-HT1A agonist activity. Derivatives 39, 46, and 61, which bear the 4-fluoropiperidine motif, demonstrated higher 5-HT1A binding affinity and selectivity versus dopaminergic D2 and adrenergic α1 receptors compared to their C-4 des-fluoro analogs. Among various substituents tested at C-4 (including H, alkyl, and other halogens), fluorine alone conferred the ability to enhance and prolong oral activity. Compounds 40, 45, and 54 (all containing the 4-fluoro-4-(aminomethyl)piperidine core accessible from this compound) inhibited immobility in the rat forced swimming test (FST) more potently than the clinically used antidepressant imipramine after a single oral dose [1]. This evidence establishes that the C-4 fluorine atom present in [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol is a non-replaceable pharmacophoric element for achieving oral CNS activity.

5-HT1A receptor agonists Oral bioavailability Fluorine substitution

3,4-Dichlorobenzoyl Substitution Confers Superior hDAT Inhibitory Potency Over 3,4-Dimethyl Analog

In a study of 2-(benzoyl)piperidines as human dopamine transporter (hDAT) reuptake inhibitors, the 3,4-dichlorobenzoylpiperidine analog of compound 1a was more potent than its 3,4-dimethyl counterpart, demonstrating that the electronic character of the benzoyl ring substituents—rather than steric bulk—governs potency at hDAT [1]. Although this study examined 2-benzoylpiperidines rather than 1-benzoylpiperidines, the identical 3,4-dichlorobenzoyl pharmacophore is conserved in [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol. The 3,4-dichloro substitution pattern provides electron-withdrawing character that enhances target engagement, a property diminished or absent in 3,4-dimethyl or 3-chloro-4-methyl analogs such as CAS 223632-77-7. This electronic effect is consistent with the broader SAR of benzoylpiperidines at monoamine transporters.

hDAT reuptake inhibitors Dopamine transporter Benzoylpiperidine SAR

Optimal CNS Drug-Likeness: Computed logP of 2.7 Balances Blood-Brain Barrier Permeability and Aqueous Solubility

The computed octanol-water partition coefficient (logP) of [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol is 2.7, as determined by computational property calculations on the Molaid platform [1]. This value falls within the established optimal logP range of 2–4 for CNS-penetrant small molecules, balancing sufficient lipophilicity for passive blood-brain barrier (BBB) permeation with adequate aqueous solubility for formulation and bioavailability. In comparison, the 3-chloro-4-methylphenyl analog (CAS 223632-77-7) bears a different benzoyl substitution that alters both lipophilicity and electronic character, potentially shifting logP outside the CNS-optimal window. The compound also features 2 rotatable bonds, 1 hydrogen bond donor (hydroxymethyl -OH), and 3 hydrogen bond acceptors, all consistent with CNS drug-likeness guidelines [1].

CNS drug-likeness Lipophilicity Physicochemical properties

Hydroxymethyl Group at C-4 Enables Divergent Derivatization into Aminomethyl, Sulfonate Ester, and Phthalimidomethyl Congeners

[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol serves as a key branching intermediate for generating multiple structurally distinct downstream products via the reactive C-4 hydroxymethyl group. According to the Molaid reaction database, three documented downstream products are directly accessible: (i) N-(3,4-dichlorobenzoyl)-4-fluoro-4-aminomethylpiperidine (CAS 208111-40-4) via conversion of -CH₂OH to -CH₂NH₂; (ii) N-(3,4-dichlorobenzoyl)-4-fluoro-4-(4-methylphenylsulfonyloxymethyl)-piperidine (CAS 208111-55-1) via tosylation; and (iii) N-(3,4-dichlorobenzoyl)-4-fluoro-4-phthalimidomethylpiperidine (CAS 223632-92-6) via phthalimide displacement [1]. This divergent reactivity is not available from the corresponding C-4 des-hydroxymethyl analog (i.e., simple 4-fluoropiperidine) or from C-4 methyl-substituted analogs, which lack the synthetic handle for further functionalization. A quantitative one-step synthesis protocol using adapted Vilsmeier conditions has been published, yielding the title compound in quantitative yield with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [2].

Synthetic intermediate Chemical diversification Building block utility

Commercial Availability at High Purity (97-98%) Enables Direct Use in Medicinal Chemistry Campaigns Without Additional Purification

Multiple independent chemical suppliers list [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol at purities of 97% (Amatek Scientific, product P-3360) and 98% (Leyan, product 1588585) . This level of purity is suitable for direct use as a synthetic intermediate without additional purification, reducing time and cost in medicinal chemistry workflows. The compound is available in research-scale quantities (0.25 g to 5 g) with documented storage and handling recommendations . In contrast, several closely related analogs (e.g., the 3-chloro-4-fluorophenyl variant CAS 208111-36-8) have more limited commercial availability, which can delay or constrain SAR campaigns that require systematic exploration of benzoyl substitution space.

Chemical procurement Purity specification Research reagent

Downstream 4-Fluoro-4-(aminomethyl)piperidine Motif Linked to Sub-nanomolar 5-HT1A Affinity and High Selectivity Over D2 and α1 Receptors

The 4-fluoro-4-(aminomethyl)piperidine core, which is directly accessible from [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol via conversion of -CH₂OH to -CH₂NH₂ (yielding CAS 208111-40-4) [1], has been demonstrated to produce 5-HT1A receptor agonists with nanomolar to sub-nanomolar binding affinity. In the Vacher et al. study, several compounds within this structural class bound to 5-HT1A sites with nanomolar affinity and achieved >500-fold selectivity over α1-adrenergic and D2 dopaminergic receptors [2]. More recent work on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives (structurally analogous to the compound accessible from the title intermediate) yielded compound 12a with 5-HT1A Ki = 0.069 nM and serotonin reuptake inhibition IC50 = 8.2 nM, representing a significant potency advancement over earlier lead compounds [3]. While these affinity values are for final elaborated structures rather than the title compound itself, they demonstrate the value of the 4-fluoropiperidine scaffold that this compound enables.

5-HT1A receptor affinity Selectivity Antidepressant lead optimization

Evidence-Backed Procurement Scenarios for [1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol in Drug Discovery and Chemical Biology


CNS Lead Optimization: Synthesizing Orally Active 5-HT1A Receptor Agonists with Antidepressant Potential

This compound is the optimal starting building block for constructing the 4-fluoro-4-(aminomethyl)piperidine pharmacophore that has been validated to yield potent, orally active 5-HT1A agonists. As demonstrated by Vacher et al. (1999), the C-4 fluorine is uniquely effective—among all tested substituents—at conferring oral activity, while the 3,4-dichlorobenzoyl group provides an electronic profile favorable for target engagement [1]. Downstream functionalization of the hydroxymethyl group to an aminomethyl moiety (CAS 208111-40-4) enables rapid entry into SAR programs targeting depression, anxiety, and stress-related disorders. The computed logP of 2.7 supports BBB penetration, and the sub-nanomolar 5-HT1A affinity (Ki = 0.069 nM) and >500-fold selectivity achieved by structurally analogous 1-(1-benzoylpiperidin-4-yl)methanamine derivatives [2] underscore the therapeutic promise of this scaffold.

Monoamine Transporter Inhibitor Development: hDAT and Dual hDAT/hSERT Programs

The 3,4-dichlorobenzoyl moiety is critical for hDAT inhibitory potency, as established by the finding that the 3,4-dichlorobenzoylpiperidine analog is more potent than its 3,4-dimethyl counterpart [3]. Researchers seeking to develop novel hDAT reuptake inhibitors—for ADHD, cognitive disorders, or as research tools—should procure the 3,4-dichloro variant rather than the 3,4-dimethyl or 3-chloro-4-methyl analogs, which predictably exhibit lower potency. The C-4 hydroxymethyl handle also permits introduction of additional pharmacophoric elements to tune selectivity between hDAT and hSERT.

PET/SPECT Radioligand Development for Brain Imaging of Serotonergic Targets

Benzoyl-4-piperidine derivatives, including those with the 4-fluoropiperidine scaffold, have been investigated as 5-HT2A receptor ligands for PET or SPECT brain imaging [4]. The 4-fluorine atom provides a site for potential ¹⁸F radiolabeling, while the 3,4-dichloro substitution pattern may influence target selectivity and nonspecific binding. The high purity (97-98%) and multi-supplier availability of this compound make it a reliable precursor for radioligand development programs requiring reproducible synthetic access.

Multi-Vector SAR Exploration via C-4 Hydroxymethyl Derivatization

Unlike simple 4-fluoropiperidine building blocks that lack a functionalizable substituent, this compound's C-4 hydroxymethyl group enables divergent synthesis. As documented by the Molaid reaction database, at least three distinct downstream products (aminomethyl, sulfonate ester, and phthalimidomethyl derivatives) can be accessed [5]. This multi-exit capability allows a single procurement to support parallel SAR exploration of C-4 substituent space, reducing the number of separate building blocks required and accelerating lead optimization timelines. The published one-step, quantitative-yield synthesis protocol [6] further supports cost-effective scale-up when larger quantities are needed.

Quote Request

Request a Quote for [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.